molecular formula C22H24ClN3O3S B246755 2-(2-{[2-(4-chloro-3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(morpholin-4-yl)ethanone

2-(2-{[2-(4-chloro-3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(morpholin-4-yl)ethanone

Numéro de catalogue B246755
Poids moléculaire: 446 g/mol
Clé InChI: IRGCIOOIGNOHFR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(2-{[2-(4-chloro-3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(morpholin-4-yl)ethanone, also known as C646, is a small molecule inhibitor of histone acetyltransferase (HAT) activity. It has been extensively studied for its potential therapeutic applications in cancer treatment.

Mécanisme D'action

2-(2-{[2-(4-chloro-3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(morpholin-4-yl)ethanone exerts its inhibitory effect on the p300/CBP enzyme by binding to a specific domain within the enzyme known as the bromodomain. This binding prevents the enzyme from binding to its target proteins, thereby inhibiting its activity. This leads to a decrease in the expression of genes that are involved in cell growth and proliferation, ultimately leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(2-{[2-(4-chloro-3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(morpholin-4-yl)ethanone has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effect on the p300/CBP enzyme, it has also been shown to inhibit the activity of other HAT enzymes, such as PCAF and GCN5. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo, and to sensitize cancer cells to other chemotherapeutic agents.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 2-(2-{[2-(4-chloro-3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(morpholin-4-yl)ethanone is its specificity for the p300/CBP enzyme, which makes it a useful tool for studying the role of this enzyme in cancer biology. However, its potency as an inhibitor is relatively low compared to other HAT inhibitors, which may limit its usefulness in certain experiments. Additionally, 2-(2-{[2-(4-chloro-3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(morpholin-4-yl)ethanone has been shown to have off-target effects on other proteins, which may complicate its interpretation in some experiments.

Orientations Futures

There are a number of future directions for research on 2-(2-{[2-(4-chloro-3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(morpholin-4-yl)ethanone. One area of interest is the development of more potent and selective HAT inhibitors, which could have greater therapeutic potential in cancer treatment. Another area of interest is the identification of biomarkers that could be used to predict which patients are most likely to respond to HAT inhibitors such as 2-(2-{[2-(4-chloro-3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(morpholin-4-yl)ethanone. Finally, there is ongoing research into the mechanisms by which HAT inhibitors induce apoptosis in cancer cells, which could lead to the development of new therapeutic strategies.

Méthodes De Synthèse

The synthesis of 2-(2-{[2-(4-chloro-3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(morpholin-4-yl)ethanone involves a multi-step process starting from commercially available starting materials. The key step involves the synthesis of the benzimidazole ring system, followed by the introduction of the morpholine and chlorophenyl groups. The final step involves the introduction of the sulfanyl group, which is essential for the HAT inhibitory activity of the molecule.

Applications De Recherche Scientifique

2-(2-{[2-(4-chloro-3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(morpholin-4-yl)ethanone has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of the HAT enzyme p300/CBP, which is involved in the regulation of gene expression and is frequently overexpressed in cancer cells. By inhibiting this enzyme, 2-(2-{[2-(4-chloro-3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(morpholin-4-yl)ethanone can induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth.

Propriétés

Formule moléculaire

C22H24ClN3O3S

Poids moléculaire

446 g/mol

Nom IUPAC

2-[2-[2-(4-chloro-3-methylphenoxy)ethylsulfanyl]benzimidazol-1-yl]-1-morpholin-4-ylethanone

InChI

InChI=1S/C22H24ClN3O3S/c1-16-14-17(6-7-18(16)23)29-12-13-30-22-24-19-4-2-3-5-20(19)26(22)15-21(27)25-8-10-28-11-9-25/h2-7,14H,8-13,15H2,1H3

Clé InChI

IRGCIOOIGNOHFR-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)N4CCOCC4)Cl

SMILES canonique

CC1=C(C=CC(=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)N4CCOCC4)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.